molecular formula C11H11ClN2S B2776832 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 501349-36-6

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2776832
CAS No.: 501349-36-6
M. Wt: 238.73
InChI Key: AVNGJGIMGFLQTR-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-4-methylbenzyl group attached to the thiazole ring

Scientific Research Applications

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. Thiazoles are found in many biologically active substances and pharmaceuticals, where they often play a crucial role in the bioactivity of the molecule .

Safety and Hazards

The safety and hazards of a specific compound depend on its physical and chemical properties. For example, many halogenated organic compounds are potentially hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions in the study and application of this compound would depend on its biological activity and potential uses. Thiazole derivatives are a focus of research due to their presence in various biologically active compounds and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzyl Group: The 3-chloro-4-methylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-4-methylbenzyl chloride with the thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorobenzyl)-1,3-thiazol-2-amine
  • 5-(4-Methylbenzyl)-1,3-thiazol-2-amine
  • 5-(3-Chloro-4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both a chloro and a methyl group on the benzyl moiety. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNGJGIMGFLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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